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H-Gly-b-Ala-Gly-Gly-OH

Cat. No.: B1180379
CAS No.: 185692-05-1
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Description

Significance of Peptides Incorporating β-Amino Acids in Academic Research

Peptides constructed from or incorporating β-amino acids, known as β-peptides, are analogues of natural α-peptides. frontiersin.org They possess an additional carbon atom in their backbone, a feature that bestows upon them unique structural and functional properties. wikipedia.orgnih.gov One of the most significant characteristics of β-peptides is their remarkable stability against proteolytic degradation by enzymes that readily break down α-peptides. wikipedia.orgnih.govnih.gov This resistance makes them highly attractive for the development of new therapeutic agents with potentially longer in vivo half-lives. nih.govconceptlifesciences.com

The incorporation of β-amino acids also influences the conformational preferences of peptides, leading to the formation of stable, well-defined secondary structures such as helices and sheets. wikipedia.orgscirp.org Unlike α-peptides, which often require a significant number of residues to form stable structures, β-peptides can adopt ordered conformations with as few as four to six residues. scirp.org This ability to control the three-dimensional shape of these molecules with precision opens up a vast landscape for designing peptidomimetics with specific biological activities. nih.govacs.org The structural diversity is further expanded by the potential for substitution at both the α and β carbons of the β-amino acid, offering a wide array of stereoisomers for molecular design. nih.gov

Rationale for Focused Investigation of H-Gly-b-Ala-Gly-Gly-OH

The specific peptide this compound serves as a valuable model compound for understanding the fundamental impact of a single β-amino acid, β-alanine, within a simple α-peptide sequence. β-Alanine is a naturally occurring β-amino acid, making its incorporation into peptide chains a subject of considerable interest. wikipedia.org The glycine (B1666218) residues, being the simplest amino acid with no side chain, minimize steric hindrance, thereby allowing researchers to isolate and study the conformational effects induced by the β-alanine backbone extension. wikipedia.org

Investigations into this compound and similar mixed α,β-peptides can provide crucial insights into how the presence of a β-amino acid affects peptide folding, stability, and interaction with biological targets. nih.gov Studying such a defined sequence helps in elucidating the basic principles that govern the behavior of more complex β-peptide-containing structures.

Overview of Current Challenges and Opportunities in β-Peptide Research

Despite the great potential of β-peptides, several challenges remain in their research and application. The synthesis of β-amino acids, especially those with specific stereochemistry, can be more complex and costly than that of their α-amino acid counterparts. chiroblock.com Furthermore, predicting the three-dimensional structure of β-peptides and mixed α,β-peptides with high accuracy remains a significant challenge, requiring sophisticated computational and experimental techniques like NMR spectroscopy. frontiersin.orgnih.gov The aggregation and low solubility of certain peptide sequences can also hinder their study and development. frontiersin.orgresearchgate.net

However, these challenges are accompanied by immense opportunities. The enhanced proteolytic stability of β-peptides is a major advantage for developing peptide-based drugs. wikipedia.orgnih.gov There is a growing interest in creating β-peptide foldamers—molecules that mimic the structure of natural proteins—to inhibit protein-protein interactions or act as receptor agonists or antagonists. nih.govacs.org The ability to fine-tune the structure and function of these peptides offers the potential to develop novel antimicrobial agents, anti-inflammatory drugs, and materials for tissue engineering. acs.orgmdpi.com

Interdisciplinary Relevance of this compound Studies

The study of this compound and related β-peptides is inherently interdisciplinary. In medicinal chemistry , these peptides serve as scaffolds for the design of new drugs with improved pharmacokinetic properties. acs.orghilarispublisher.com In biophysics and structural biology , they are used to investigate the principles of peptide folding and self-assembly. frontiersin.orgnih.gov The unique properties of β-peptides also make them valuable in materials science for the development of novel biomaterials, such as hydrogels for cell culture and tissue regeneration. mdpi.comnih.gov Furthermore, in chemical biology , these synthetic molecules are employed as tools to probe and understand complex biological systems. mdpi.com

Compound Data

Below are tables detailing some of the known properties and identifiers for the compounds mentioned in this article.

Table 1: Chemical and Physical Properties of this compound

Table 2: List of Mentioned Compounds

Properties

CAS No.

185692-05-1

Molecular Formula

C190H291N51O57S

Synonyms

H-Gly-b-Ala-Gly-Gly-OH

Origin of Product

United States

Synthetic Methodologies and Strategies for H Gly B Ala Gly Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides by assembling amino acids step-by-step on an insoluble solid support, like a resin. bachem.com This technique simplifies the purification process as the growing peptide chain remains attached to the solid phase, allowing for easy removal of excess reagents and byproducts through washing. bachem.com

Selection of Resins and Protecting Group Strategies (e.g., Fmoc, Boc)

The synthesis of H-Gly-b-Ala-Gly-Gly-OH via SPPS commences with the selection of an appropriate solid support (resin) and a compatible protecting group strategy. The choice of resin is critical as it determines the conditions for the final cleavage of the peptide from the support. For a peptide with a C-terminal carboxylic acid like this compound, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under mildly acidic conditions, which helps to minimize side reactions.

The two most prevalent protecting group strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. jpt.com

Fmoc/tBu Strategy: This is currently the most popular approach. The Nα-amino group of the amino acids is protected by the base-labile Fmoc group, while side-chain functional groups (if any) are protected by acid-labile groups like tert-butyl (tBu). The Fmoc group is removed at each step using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govgoogle.com The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). jpt.com

Boc/Bzl Strategy: In this classic strategy, the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by benzyl (B1604629) (Bzl)-based groups. The Boc group is removed at each step with a milder acid (like TFA in dichloromethane), while the final cleavage and deprotection require a very strong acid, such as hydrogen fluoride (B91410) (HF).

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection Acid-labile (e.g., tBu)Benzyl-based (Acid-labile)
Deprotection Reagent Piperidine in DMFTFA in DCM
Final Cleavage Strong acid (e.g., TFA)Strong acid (e.g., HF)
Advantages Milder deprotection conditions, orthogonal protection scheme. nih.govHistorically well-established.
Disadvantages Potential for side reactions like diketopiperazine formation and aspartimide formation. peptide.comRequires handling of hazardous HF.

For the synthesis of this compound, the Fmoc/tBu strategy is generally preferred due to its milder conditions and the absence of highly hazardous reagents.

Coupling Reagents and Optimization for β-Alanine Integration

The formation of the peptide bond between the free amine of the growing peptide chain and the carboxyl group of the incoming amino acid is facilitated by coupling reagents. bachem.com A variety of such reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. beilstein-journals.orgpeptide.com

The incorporation of β-alanine can sometimes present challenges due to its different steric profile compared to α-amino acids. However, standard coupling reagents are generally effective.

Common Coupling Reagents for SPPS:

Reagent ClassExamplesCharacteristics
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)Often used with additives like HOBt or Oxyma to enhance efficiency and suppress racemization. jpt.combeilstein-journals.org DIC is favored in automated SPPS as its urea (B33335) byproduct is soluble. bachem.com
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Highly efficient and fast-acting. beilstein-journals.org
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Very popular due to their high coupling efficiency and speed. peptide.com HATU is particularly effective for sterically hindered couplings. bachem.com

For the synthesis of this compound, a standard coupling protocol would involve using a reagent like HBTU or DIC/Oxyma. The coupling reaction for each amino acid, including β-alanine, is typically allowed to proceed for a set time, and completion can be monitored using a qualitative test like the ninhydrin (B49086) (Kaiser) test. If a coupling is found to be difficult or incomplete, a second coupling can be performed.

Automation and Scalability in Laboratory Synthesis

A significant advantage of SPPS is its amenability to automation. neulandlabs.com Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision and reproducibility, minimizing human error and saving considerable time. americanpeptidesociety.org These instruments can be programmed with the specific sequence of this compound and the desired chemical protocols. americanpeptidesociety.org

Modern automated synthesizers often incorporate features like microwave heating to accelerate coupling and deprotection steps, which can be particularly useful for synthesizing longer or more difficult peptide sequences. americanpeptidesociety.org

The scalability of SPPS is another key benefit. neulandlabs.com The synthesis can be performed on a small scale for research purposes (milligram quantities) or scaled up to produce larger quantities (grams or even kilograms) by using larger reaction vessels and increasing the amount of resin and reagents. bachem.comamericanpeptidesociety.org This makes SPPS a versatile technique for both academic research and industrial production. ricnet.co.ug

Mitigation of Side Reactions and Impurity Formation during SPPS

Several side reactions can occur during SPPS, leading to the formation of impurities that can complicate the purification of the final peptide. bibliomed.org

Potential Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Incomplete Coupling The incoming amino acid fails to couple completely to the growing peptide chain, resulting in deletion sequences (e.g., H-Gly-Gly-Gly-OH).Double coupling; using more efficient coupling reagents like HATU; increasing reaction time or temperature.
Incomplete Deprotection The Fmoc group is not completely removed, leading to the capping of the peptide chain and the formation of truncated sequences.Using fresh deprotection solution; increasing deprotection time. The use of piperazine/DBU has been reported as a rapid and efficient alternative to piperidine. rsc.org
Racemization The chiral center of the amino acid can epimerize during activation and coupling, leading to the incorporation of D-amino acids. This is a particular concern for amino acids like Cysteine and Histidine. nih.govUsing additives like HOBt or Oxyma with carbodiimides; using coupling reagents known for low racemization (e.g., DEPBT for Histidine). bachem.comchimia.ch For the Gly and β-Ala residues in this peptide, racemization is not a concern as they are achiral.
Diketopiperazine Formation At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is more prevalent with Proline in the first two positions. peptide.comUsing 2-chlorotrityl resin, which is more sterically hindered. peptide.com
Fmoc-β-alanine Impurity A common impurity in commercially available Fmoc-amino acids is Fmoc-β-alanine, which can arise from a Lossen rearrangement during the preparation of the Fmoc-amino acid. nih.govchimia.ch This can lead to the insertion of an unwanted β-alanine residue.Using high-purity Fmoc-amino acids and quality control of raw materials. creative-peptides.com

Careful selection of reagents, reaction conditions, and monitoring of each step are crucial to minimize these side reactions and obtain this compound in high purity.

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant, solution-phase synthesis remains a viable, and in some cases advantageous, method for peptide production, particularly for large-scale synthesis or for specific peptide sequences.

Fragment Condensation Strategies

Instead of adding one amino acid at a time, solution-phase synthesis can be performed using a fragment condensation approach. In this strategy, smaller, protected peptide fragments are synthesized and purified separately and then coupled together in solution to form the final, larger peptide.

For this compound, a possible fragment condensation strategy would be to synthesize two dipeptide fragments, for example, Boc-Gly-β-Ala-OH and H-Gly-Gly-OMe (methyl ester). These two fragments would then be coupled in solution using a suitable coupling reagent. The final protected tetrapeptide would then be deprotected to yield the target molecule.

Example of a Fragment Condensation Strategy:

Fragment 1 Synthesis: Boc-Gly-OH + H-β-Ala-OMe → Boc-Gly-β-Ala-OMe

Fragment 1 Deprotection/Saponification: Boc-Gly-β-Ala-OMe → Boc-Gly-β-Ala-OH

Fragment 2 Synthesis: Boc-Gly-OH + H-Gly-OMe → Boc-Gly-Gly-OMe

Fragment 2 Deprotection: Boc-Gly-Gly-OMe → H-Gly-Gly-OMe

Fragment Coupling: Boc-Gly-β-Ala-OH + H-Gly-Gly-OMe → Boc-Gly-β-Ala-Gly-Gly-OMe

Final Deprotection: Boc-Gly-β-Ala-Gly-Gly-OMe → H-Gly-β-Ala-Gly-Gly-OH

This approach can be advantageous as the intermediate fragments can be purified to a high degree, potentially leading to a purer final product. However, the coupling of peptide fragments can be challenging due to lower reactivity and increased risk of racemization at the C-terminal residue of the activating fragment. The use of racemization-suppressing additives is crucial in this step.

One-Pot Synthesis and Chemoenzymatic Approaches

The synthesis of peptides like H-Gly-β-Ala-Gly-Gly-OH can be approached through various strategies, with one-pot and chemoenzymatic methods offering streamlined and efficient alternatives to traditional stepwise solid-phase or solution-phase synthesis.

Chemoenzymatic Synthesis: This strategy combines the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govnsf.govdntb.gov.uarsc.orgresearchgate.net Enzymes, such as proteases, can be used to form peptide bonds in a highly stereoselective and regioselective manner, often under mild reaction conditions. dntb.gov.uaresearchgate.net For the synthesis of H-Gly-β-Ala-Gly-Gly-OH, a chemoenzymatic approach might involve the enzymatic coupling of dipeptide fragments, which were previously synthesized chemically. For example, a chemically synthesized Boc-Gly-β-Ala-OH could be enzymatically coupled with H-Gly-Gly-OH. This approach leverages the strengths of both methodologies, using chemical synthesis for robust bond formation and enzymatic catalysis for specific and gentle coupling, which can be particularly advantageous when dealing with sensitive amino acid residues. nih.govnsf.gov The use of hydrolases in low-water organic media is a common technique in chemoenzymatic peptide synthesis to shift the reaction equilibrium towards synthesis rather than hydrolysis. dntb.gov.uaresearchgate.net

Protecting Group Orthogonality in Solution Synthesis

In solution-phase peptide synthesis, the concept of protecting group orthogonality is paramount to achieving the desired peptide sequence without unintended side reactions. rsc.orgiris-biotech.despringernature.comnih.govacs.org Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. rsc.orgiris-biotech.de

For the synthesis of H-Gly-β-Ala-Gly-Gly-OH, a strategic selection of protecting groups for the amino and carboxyl termini, as well as any reactive side chains (though none are present in this specific peptide), is crucial. The most common orthogonal pair in modern peptide synthesis is the Fmoc/tBu strategy. iris-biotech.de

α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is typically used to protect the α-amino group of the growing peptide chain. It is stable to acidic and hydrogenolytic conditions but is readily removed by a mild base, commonly a solution of piperidine in an organic solvent. iris-biotech.denih.gov

Carboxyl Group Protection: The C-terminal carboxyl group is often protected as a tert-butyl (tBu) ester. The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de

This orthogonal scheme allows for the iterative addition of Fmoc-protected amino acids to the growing peptide chain. After each coupling step, the Fmoc group is removed to expose a new N-terminal amine for the next coupling reaction. The tBu protecting group on the C-terminus remains intact throughout the synthesis and is removed in the final deprotection step. iris-biotech.de The strategic use of such orthogonal protecting groups ensures the correct sequence assembly and minimizes the formation of deletion or insertion sequences. rsc.orgspringernature.com

Purification and Isolation Protocols

Following synthesis, the crude peptide product contains the target molecule along with impurities such as deletion sequences, incompletely deprotected peptides, and residual reagents. Therefore, robust purification and isolation protocols are essential to obtain H-Gly-β-Ala-Gly-Gly-OH of high purity.

Preparative Chromatography (e.g., RP-HPLC, SEC)

Preparative chromatography is the cornerstone of peptide purification, with reversed-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC) being the most widely employed techniques. nih.govnih.govhplc.euknauer.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. nih.govnih.gov The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govhplc.eu Peptides are eluted by a gradient of increasing organic modifier concentration; more hydrophobic peptides are retained longer on the column. nih.gov For a relatively hydrophilic peptide like H-Gly-β-Ala-Gly-Gly-OH, a steep gradient might be employed. The efficiency of preparative RP-HPLC can be influenced by factors such as column diameter, particle size of the stationary phase, and gradient slope. nih.govhplc.eu Slow gradient conditions have been shown to provide excellent purity and yield for a wide range of peptide loads. nih.gov

Size-Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates molecules based on their size or hydrodynamic volume. nih.govnih.govwaters.comembl.org The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. embl.org SEC is particularly useful for removing high molecular weight aggregates or very low molecular weight impurities from the peptide sample. nih.govnih.gov It can be used as an initial purification step before a higher resolution technique like RP-HPLC or as a final polishing step. nih.gov For a small tetrapeptide like H-Gly-β-Ala-Gly-Gly-OH, SEC columns with a low molecular weight fractionation range would be appropriate. nih.gov

Chromatographic Method Principle of Separation Typical Application for H-Gly-β-Ala-Gly-Gly-OH Key Parameters
Preparative RP-HPLC HydrophobicityPrimary purification method to separate the target peptide from closely related impurities. nih.govnih.govStationary phase (e.g., C18), mobile phase composition (water/acetonitrile with TFA), gradient slope, column dimensions. nih.govhplc.eu
Size-Exclusion Chromatography (SEC) Molecular SizeRemoval of aggregates or small molecule contaminants; can be used for buffer exchange. nih.govnih.govembl.orgPore size of the stationary phase, column dimensions, flow rate, mobile phase composition. embl.orghuji.ac.il

Crystallization and Lyophilization Methods

Once the peptide has been purified to the desired level, it must be isolated in a stable, solid form. Crystallization and lyophilization are the two primary methods used for this purpose.

Crystallization: This technique involves the slow precipitation of the peptide from a supersaturated solution to form a highly ordered crystalline solid. creative-biostructure.comamericanpeptidesociety.orgcreative-peptides.comribbitt.com The purity of the peptide is a critical factor for successful crystallization. creative-biostructure.com Common crystallization methods include vapor diffusion (hanging drop and sitting drop) and slow evaporation. creative-biostructure.comamericanpeptidesociety.orgribbitt.com For small peptides, evaporation is a frequently used technique where a saturated solution is prepared, and as the solvent evaporates, the peptide precipitates out as crystals. creative-biostructure.com While challenging, successful crystallization yields a product of very high purity and a stable, well-defined solid form. ribbitt.com

Lyophilization (Freeze-Drying): Lyophilization is the most common method for obtaining solid peptide samples. omizzur.comjpt.comformulationbio.comsigmaaldrich.comsigmaaldrich.com The process involves freezing the purified peptide solution and then removing the water by sublimation under vacuum. omizzur.comformulationbio.com This results in a fluffy, amorphous powder that is generally stable and easily handled. omizzur.com To ensure the stability of the peptide during lyophilization, cryoprotectants may be added to the solution. The lyophilized peptide should be stored at low temperatures (typically -20°C or below) in a desiccated environment to prevent degradation from moisture and hydrolysis. jpt.comsigmaaldrich.comsigmaaldrich.com

Isolation Method Description Advantages for H-Gly-β-Ala-Gly-Gly-OH Considerations
Crystallization Slow precipitation from a supersaturated solution to form ordered crystals. creative-biostructure.comamericanpeptidesociety.orgcreative-peptides.comYields a highly pure and stable solid form. ribbitt.comCan be challenging to achieve; requires high initial purity. creative-biostructure.comnih.gov
Lyophilization Freeze-drying of the purified peptide solution to remove solvent by sublimation. omizzur.comformulationbio.comResults in a stable, easily handled powder; suitable for a wide range of peptides. omizzur.comjpt.comThe resulting solid is often amorphous; requires storage at low temperatures under desiccated conditions. jpt.comsigmaaldrich.com

Analytical Characterization for Purity and Identity Confirmation

After synthesis and purification, it is imperative to confirm the identity and assess the purity of the H-Gly-β-Ala-Gly-Gly-OH peptide. A combination of analytical techniques is typically employed for comprehensive characterization.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthetic peptide. nih.govspringernature.comnih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide, and the resulting mass-to-charge ratio is measured to determine the molecular mass. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the peptide. lcms.czwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govspringernature.comlcms.cz An analytical RP-HPLC system is coupled to a mass spectrometer, allowing for the separation of the target peptide from any remaining impurities. The mass spectrometer then provides mass information for each eluting peak, enabling the identification of the main product and the characterization of impurities. lcms.czwaters.com

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence of the synthesized peptide, tandem mass spectrometry is employed. In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are then analyzed to deduce the sequence of amino acids in the peptide chain. nih.gov

The combination of these analytical methods provides a high degree of confidence in the identity and purity of the synthesized H-Gly-β-Ala-Gly-Gly-OH, ensuring its suitability for subsequent research applications.

Analytical Technique Information Provided Relevance for H-Gly-β-Ala-Gly-Gly-OH
Mass Spectrometry (MS) Molecular weight of the peptide. nih.govnih.govConfirms the correct mass of the synthesized tetrapeptide.
High-Resolution Mass Spectrometry (HRMS) Highly accurate molecular weight, confirming elemental composition. lcms.czwaters.comProvides strong evidence for the identity of the peptide.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of components and their individual molecular weights. nih.govlcms.czAssesses purity and identifies impurities.
Tandem Mass Spectrometry (MS/MS) Amino acid sequence information. nih.govConfirms the correct sequence of Gly-β-Ala-Gly-Gly.

Advanced Structural and Conformational Analysis of H Gly B Ala Gly Gly Oh

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a comprehensive picture of the peptide's conformation can be constructed.

The assignment of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR signals is the foundational step in the structural analysis of H-Gly-β-Ala-Gly-Gly-OH. In aqueous solutions, the chemical shifts of these nuclei are sensitive to their local electronic environment, which is influenced by the peptide's conformation and interactions with the solvent. researchgate.net For instance, studies on similar short peptides like H-Gly-Gly-X-Ala-OH have shown that the chemical shifts of the amide protons and nitrogens are particularly informative. ethz.ch The deprotonation of the C-terminal carboxyl group can cause a significant downfield shift of the adjacent alanine's ¹⁵N resonance. ethz.ch

The ¹H NMR spectrum of H-Gly-β-Ala-Gly-Gly-OH would be characterized by distinct signals for the α-protons of the glycine (B1666218) and β-alanine residues, as well as the amide protons. The β-alanine residue introduces a unique signature with its α- and β-protons, which can be distinguished from the α-protons of the glycine residues. The temperature dependence of the amide proton chemical shifts can provide insights into their solvent accessibility and involvement in intramolecular hydrogen bonds. ias.ac.innih.gov Amide protons with a temperature coefficient greater than -4.5 ppb/°C are generally considered to be hydrogen-bonded. nih.gov

¹³C and ¹⁵N NMR provide complementary information. The ¹³C chemical shifts of the carbonyl carbons and α-carbons are sensitive to the secondary structure of the peptide. nih.gov ¹⁵N NMR, with its wide chemical shift dispersion, is exceptionally sensitive to changes in molecular conformation and intermolecular interactions. researchgate.net Studies on model peptides have established a database of "random coil" chemical shifts for all 20 common amino acids, which serve as a reference for identifying conformational deviations. researchgate.netmdpi.comnih.gov

Table 1: Representative ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Ranges for Peptides in Aqueous Solution

NucleusFunctional GroupTypical Chemical Shift Range (ppm)
¹H Amide (NH)7.0 - 9.5
α-CH (Gly)~3.97
α-CH (β-Ala)~2.5
β-CH₂ (β-Ala)~3.3
¹³C Carbonyl (C=O)170 - 180
α-C (Gly)~43
α-C (β-Ala)~36
β-C (β-Ala)~34
¹⁵N Amide (NH)100 - 130

Note: These are approximate ranges and can vary based on solvent, pH, and temperature.

Two-dimensional (2D) NMR experiments are indispensable for determining the three-dimensional structure of peptides.

COSY (Correlated Spectroscopy) reveals scalar (through-bond) couplings between protons, helping to identify adjacent protons within an amino acid residue. uzh.ch For H-Gly-β-Ala-Gly-Gly-OH, COSY would show correlations between the α- and β-protons of the β-alanine residue and between the amide and α-protons of each residue.

TOCSY (Total Correlation Spectroscopy) extends the correlations beyond immediate neighbors, identifying all protons within a single amino acid's spin system. uzh.ch This is particularly useful for distinguishing the spin systems of the different glycine and the β-alanine residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons, which is crucial for defining the peptide's conformation. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For instance, the presence of strong sequential amide-amide NOEs would suggest a helical conformation, while specific long-range NOEs could indicate the presence of turns. ias.ac.inuzh.ch In the context of H-Gly-β-Ala-Gly-Gly-OH, NOEs between the protons of non-adjacent residues would provide key distance restraints for molecular modeling.

The combination of these 2D NMR techniques allows for the sequential assignment of all proton resonances and the generation of a set of distance restraints that can be used to calculate a family of structures consistent with the experimental data.

The choice of solvent can significantly influence the conformation of a peptide and, consequently, its NMR spectrum. researchgate.netacs.org In aqueous solutions, peptides can adopt a variety of conformations due to the high dielectric constant of water and its ability to form hydrogen bonds. acs.orgacs.org In contrast, less polar solvents or the addition of co-solvents like trifluoroethanol (TFE) can induce the formation of more ordered secondary structures, such as helices. researchgate.netnih.gov

Studies on similar peptides have shown that changing the solvent from a non-polar to a polar one can lead to shifts in the equilibrium between different conformers. ias.ac.inacs.org For H-Gly-β-Ala-Gly-Gly-OH, comparing NMR spectra in different solvents, such as D₂O and DMSO-d₆, can help to identify stable structural elements. acs.orgnih.gov For example, amide protons that remain shielded from the solvent in a solvent titration experiment are likely involved in stable intramolecular hydrogen bonds. ias.ac.in The sensitivity of nitrogen chemical shifts to the solvent environment makes ¹⁵N NMR a particularly useful tool for monitoring these solvent-induced conformational changes. researchgate.netresearchgate.net

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is highly sensitive to the secondary structure of peptides and proteins. nih.govharvard.edu

The far-UV CD spectrum (190-250 nm) of a peptide provides a characteristic signature of its secondary structure content. units.it

α-helices typically show a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. units.it

β-sheets exhibit a negative band around 218 nm and a positive band near 196 nm. units.it

Random coil or unstructured peptides generally display a strong negative band below 200 nm. units.it

For H-Gly-β-Ala-Gly-Gly-OH, the CD spectrum in an aqueous buffer would likely indicate a predominantly random coil conformation, which is common for short, flexible peptides. However, the presence of the β-alanine residue could introduce a propensity for specific turn structures. The β-turn, a common secondary structural motif, can be stabilized by intramolecular hydrogen bonds. nih.gov

By recording CD spectra under different conditions, such as varying temperature or adding structure-inducing solvents like TFE, it is possible to assess the peptide's conformational flexibility and its propensity to adopt more ordered structures. nih.gov An increase in the ellipticity at 222 nm upon the addition of TFE would suggest an induced α-helical conformation. nih.gov Such studies provide valuable insights into the intrinsic conformational preferences of the H-Gly-β-Ala-Gly-Gly-OH sequence.

Circular Dichroism (CD) Spectroscopy

Temperature and Solvent-Induced Conformational Transitions

The conformation of peptides like H-Gly-b-Ala-Gly-Gly-OH is highly sensitive to its environment. Changes in temperature and the nature of the solvent can induce significant transitions between different folded and unfolded states. These transitions are driven by alterations in the delicate balance of intramolecular and intermolecular interactions, particularly hydrogen bonding.

The influence of temperature on peptide conformation is complex. Generally, an increase in temperature provides the thermal energy required to overcome the energy barriers for bond rotation and can lead to the disruption of ordered structures, such as β-turns or helical folds, favoring more random coil-like conformations. For some peptides, nonlinear temperature dependencies of chemical shifts have been observed, indicating that the influence of temperature can be surprisingly complex even in simple peptides. acs.org In elastin-like peptides, for instance, an increase in temperature can lead to the formation of hydrogen bonds, a process that is contrary to the typical expectation of temperature-induced unfolding. researchgate.net

The solvent environment plays a crucial role in dictating the predominant conformation. Solvents capable of forming strong hydrogen bonds, such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727), can stabilize conformations like β-hairpins by interacting with the peptide backbone. psu.edu Conversely, in solvents with a lower propensity for hydrogen bonding, like chloroform (B151607) and acetonitrile, helical conformations may be more favored. psu.edu The presence of water is particularly significant, as it can form water-mediated inter-chain hydrogen bonds, influencing the packing of peptide molecules. ias.ac.in The amount of solvent in the hydration shell has a strong influence on the low-frequency protein conformational dynamics and also the arrangement of hydrogen bonds in the protein secondary structure. aps.org

Vibrational Spectroscopy (IR and Raman)

IR and Raman spectra of peptides are characterized by several key vibrational bands, most notably the Amide I, II, and III bands. researchgate.net The positions and intensities of these bands provide detailed information about the peptide backbone conformation. For instance, the IR and Raman spectra of poly(L-amino acids) are known to be sensitive to conformational changes. sci-hub.se

Interactive Data Table: Characteristic Vibrational Bands in Peptides

Vibrational BandApproximate Frequency Range (cm⁻¹)Primary Vibrational ModesStructural Sensitivity
Amide I1600–1700C=O stretchingHighly sensitive to secondary structure (α-helix, β-sheet, turns, random coil). researchgate.net
Amide II1500–1600N-H bending and C-N stretchingSensitive to backbone conformation and hydrogen bonding. researchgate.net
Amide III1200–1300C-N stretching and N-H bendingAlso provides information on secondary structure. researchgate.net
Amide A~3300N-H stretchingSensitive to hydrogen bonding. acs.org

Note: The exact frequencies can vary depending on the specific peptide, its conformation, and its environment.

Amide I and II Band Analysis for Backbone Conformation

The Amide I band, arising primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. nih.gov Different structural motifs, such as α-helices, β-sheets, and β-turns, give rise to characteristic Amide I frequencies. For example, bands near 1690 cm⁻¹ have been associated with the presence of β-turns as well as antiparallel-chain pleated sheet structures. nih.gov A band near 1665 cm⁻¹ is considered characteristic of type II turns. nih.gov

The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, is also a valuable probe of peptide conformation. researchgate.net Its frequency is sensitive to the nature and strength of hydrogen bonds involving the amide N-H group. researchgate.net For β-peptides, the Amide II spectral profile shows remarkable conformational dependence. researchgate.net

The analysis of both Amide I and II bands provides a more complete picture of the peptide's backbone conformation. For instance, in cyclic tetrapeptides containing β-alanine, vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, has been used to distinguish different types of turns based on the Amide I and II sign patterns. nih.gov

Hydrogen Bonding Network Probing

Hydrogen bonds are fundamental to the structure and stability of peptides. Vibrational spectroscopy is a direct method for probing these interactions. The formation of a hydrogen bond typically leads to a red-shift (lower frequency) of the N-H stretching vibration (Amide A band) and can also influence the positions of the Amide I and II bands. beilstein-journals.org

In peptides containing β-alanine, intramolecular hydrogen bonds can lead to the formation of stable turn structures. For example, in cyclo-(L-Pro-β-Ala-L-Pro-β-Ala), the molecular conformation is stabilized by two intramolecular hydrogen bonds between the CO and NH groups of the two β-alanine residues, forming a C7 structure characteristic of an inverse γ-turn. nih.gov

Water molecules can also play a crucial role in the hydrogen-bonding network, forming water-mediated inter-chain hydrogen bonds that connect different parts of the peptide or adjacent peptide molecules. ias.ac.in These interactions can be observed through changes in the vibrational spectra.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the characterization of peptides, providing information on molecular weight, amino acid sequence, and even aspects of higher-order structure. nih.govbeilstein-journals.orgacs.org

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common "soft" ionization techniques used for peptide analysis, as they allow for the transfer of large, thermally labile molecules into the gas phase without significant fragmentation. researchgate.net

Electrospray Ionization (ESI): In ESI, ions are produced from a solution, typically resulting in the formation of multiply charged ions ([M+nH]ⁿ⁺). europeanpharmaceuticalreview.com ESI-MS is particularly well-suited for the analysis of small to medium-sized peptides and can be readily coupled to liquid chromatography (LC) for the separation of complex peptide mixtures. researchgate.net The charge state distribution of a peptide in ESI-MS can be influenced by its amino acid composition and conformation. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide is co-crystallized with a matrix that absorbs energy from a laser, leading to the desorption and ionization of the peptide, usually as a singly charged ion ([M+H]⁺). tandfonline.com MALDI-MS is often used for the analysis of larger peptides and proteins and is known for its high sensitivity. tandfonline.commdpi.com

While both techniques are powerful, they can sometimes provide complementary information. For instance, in the analysis of some phosphopeptides, ESI-MS was found to be more suitable for observing the loss of small molecules, while MALDI-MS was more effective for detecting backbone fragments. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented, and the resulting fragment ions are mass-analyzed. This process provides detailed structural information, most importantly the amino acid sequence of the peptide. nih.govbeilstein-journals.org Collision-induced dissociation (CID) is a common method for inducing fragmentation. acs.org

The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-type ions. The presence of a β-alanine residue can significantly influence the fragmentation pathways. For example, peptides with an N-terminal β-alanine residue can exhibit a diagnostic imine loss. acs.org The presence of a β-amino acid introduces a Cα-Cβ bond in the backbone, and cleavage of this bond can produce unique fragment ions that help to locate the position of the β-amino acid. nih.gov

The fragmentation patterns can also be influenced by the type of cationization. For instance, metal-cationized peptides containing β-alanine can generate abundant [b₃ - 1 + cat]⁺ product ions, which are not as prevalent in their protonated counterparts. nih.gov

X-ray Crystallography and Solid-State Structural Investigations

Crystal Growth and Diffraction Data Collection

For the analogue acetyl-(glycyl-beta-alanyl)2-NH propyl, single crystals suitable for X-ray diffraction were obtained. nih.gov The process of crystal growth and the subsequent collection of diffraction data are critical steps in elucidating the three-dimensional structure. Typically, crystals of such peptides are grown from solutions using techniques like slow evaporation.

A summary of crystallographic data that might be expected for a peptide of this nature, based on known structures of similar compounds, is presented in Table 1.

Table 1: Representative Crystallographic Data for a β-Alanine Containing Peptide

Parameter Example Value
Crystal system Monoclinic
Space group P2₁
a (Å) 13.41
b (Å) 12.59
c (Å) 14.71
β (°) 104.30
Volume (ų) 2407
Z 4

Note: Data is based on a representative peptide and serves as an illustrative example. nih.gov

Molecular and Supramolecular Packing Analysis

In the solid state, the analogue acetyl-(glycyl-beta-alanyl)2-NH propyl forms layers of helical molecules. nih.gov Within these layers, the helices exhibit a pseudohexagonal packing and are interconnected by hydrogen bonds. nih.gov This arrangement highlights the importance of intermolecular forces in defining the supramolecular architecture. The crystal packing of such peptides often involves a network of hydrogen bonds, leading to a highly organized and stable structure. researchgate.net In the case of β-glycylglycine, each molecule can participate in up to eight hydrogen bonds with its neighbors, forming a dense network. researchgate.net

Comparison of Solid-State and Solution-State Conformations

A notable difference often exists between the solid-state and solution-state conformations of peptides. While the crystal structure provides a static picture of the molecule in a low-energy, ordered state, the solution-state conformation is typically more dynamic. For instance, investigations of poly-β-alanine have shown that while it forms sheets in the solid state, it does not adopt a folded conformation in solution. scirp.org This discrepancy is attributed to the influence of solvent interactions, which can disrupt the intramolecular and intermolecular hydrogen bonds observed in the crystal lattice. scirp.org

Conformational Dynamics and Flexibility

The presence of a β-alanine residue introduces additional conformational flexibility into the peptide backbone compared to its α-amino acid counterparts. acs.org This flexibility allows for a wider range of accessible conformations.

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds are crucial in stabilizing specific folded conformations in peptides. In peptides containing β-alanine, various types of hydrogen-bonded ring structures, known as turns, can form. These include C₁₁ and C₁₂ turns, which are expanded versions of the common β-turns found in α-peptides. researchgate.netnih.gov The formation of these turns is dependent on the sequence and the conformational preferences of the constituent amino acids. nih.gov For example, a study on a short peptide containing a β-alanine residue revealed an expanded β-turn involving an 11-atom, intramolecularly hydrogen-bonded ring. nsf.gov Computational studies have also highlighted the presence of favorable intramolecular hydrogen bonds in β-alanine itself. researchgate.net

Role of β-Alanine in Backbone Dihedral Angles and Peptide Helicity

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetyl-(glycyl-beta-alanyl)2-NH propyl
β-glycylglycine
Poly-β-alanine

Biophysical Characterization and Molecular Assembly of H Gly B Ala Gly Gly Oh

Hydrodynamic Properties and Solution Behavior

To understand the behavior of H-Gly-b-Ala-Gly-Gly-OH in a solution, its size, shape, and interactions with the solvent would be investigated. These hydrodynamic properties are fundamental to determining if the peptide exists as a monomer, forms aggregates, or adopts a specific conformation.

Size-Exclusion Chromatography (SEC) and Analytical Ultracentrifugation (AUC)

Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their size in solution. For this compound, SEC would be employed to determine its apparent molecular weight and to assess the purity of a sample by separating the monomeric peptide from any potential aggregates or fragments. The elution profile would indicate the hydrodynamic volume of the peptide, providing initial clues about its conformation. Different mobile phases can be used to minimize interactions between the peptide and the chromatography column, ensuring that separation is primarily based on size.

Analytical Ultracentrifugation (AUC) is a powerful method for studying the behavior of macromolecules in solution by subjecting them to strong centrifugal forces. A sedimentation velocity experiment with this compound would reveal its sedimentation coefficient, which is related to its mass and shape. This technique is particularly useful for detecting and quantifying self-association, providing information on the stoichiometry and affinity of any oligomeric species that may form. For a short peptide, AUC can help to understand its state of self-association in solution.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles, DLS can determine the hydrodynamic radius of this compound. This information would be valuable for monitoring the potential formation of larger assemblies over time or in response to changes in environmental conditions such as pH or temperature. DLS is a valuable tool for studying the initial stages of self-assembly and the stability of peptide nanostructures.

Self-Assembly Phenomena and Supramolecular Architectures

Many peptides have the ability to self-assemble into well-ordered supramolecular structures. Investigating this phenomenon for this compound would be key to understanding its potential for creating novel biomaterials.

Formation of Nanostructures (e.g., fibrils, micelles, hydrogels)

The self-assembly of peptides can lead to a variety of nanostructures such as nanofibers, nanotubes, vesicles, and hydrogels. For this compound, the formation of such structures would be explored by preparing solutions of the peptide under different conditions (e.g., concentration, pH, temperature, ionic strength) and observing for any changes that might indicate aggregation, such as an increase in viscosity or the formation of a gel. The presence of the β-alanine in the peptide backbone could influence the types of secondary structures formed and, consequently, the morphology of the resulting nanostructures.

Driving Forces for Self-Assembly (e.g., H-bonding, π-π stacking, hydrophobic interactions)

The self-assembly process is governed by a delicate balance of non-covalent interactions. Key driving forces for peptide self-assembly include hydrogen bonding between the amide groups of the peptide backbone, hydrophobic interactions involving nonpolar side chains, electrostatic interactions between charged residues, and potentially π-π stacking if aromatic residues were present. For this compound, the primary driving forces would likely be hydrogen bonding and any hydrophobic contributions from the peptide backbone itself. The specific arrangement of glycine (B1666218) and β-alanine residues would dictate the geometry of the hydrogen bonding network.

Characterization of Assembled Structures (e.g., SEM, TEM, SAXS/WAXS)

Once self-assembly is induced, a variety of techniques would be used to visualize and characterize the resulting nanostructures. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging tools that can provide direct visualization of the morphology and dimensions of any formed structures, such as fibrils or micelles. These techniques would reveal the shape, size, and organization of the self-assembled architectures of this compound.

Interactions with Model Biomembranes (academic mechanistic studies)

There is no available research data detailing the interactions of H-Gly-β-Ala-Gly-Gly-OH with model biomembranes. Consequently, the mechanisms of its potential membrane insertion and translocation, as well as its effects on membrane permeability and integrity, are unknown.

Membrane Insertion and Translocation Mechanisms

Specific studies on how H-Gly-β-Ala-Gly-Gly-OH may insert into or translocate across lipid bilayers have not been published.

Effects on Membrane Permeability and Integrity

There is no information available from academic studies regarding the effect of H-Gly-β-Ala-Gly-Gly-OH on the permeability or structural integrity of model membranes.

Molecular Recognition Studies with Academic Receptor Models

No molecular recognition studies involving H-Gly-β-Ala-Gly-Gly-OH and synthetic receptors, such as cucurbiturils, have been reported in the scientific literature.

Ligand Binding Studies with Synthetic Receptors (e.g., cucurbiturils)

There are no published ligand binding studies that characterize the interaction between H-Gly-β-Ala-Gly-Gly-OH and synthetic receptors like cucurbiturils.

Interaction Mechanisms and Binding Thermodynamics

In the absence of binding studies, the mechanisms of interaction and the thermodynamic parameters for any potential binding between H-Gly-β-Ala-Gly-Gly-OH and synthetic receptors have not been determined.

Computational and Theoretical Investigations of H Gly B Ala Gly Gly Oh

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the electronic structure and energetic properties of molecules with high accuracy. uwec.eduresearchgate.net These calculations solve approximations of the Schrödinger equation for a given molecular system. For peptides, methods like DFT with functionals such as B3LYP, often combined with basis sets like 6-31G*, are commonly used to balance computational cost and accuracy. uwec.eduresearchgate.net Such studies typically analyze the molecule in the gas phase or using implicit solvent models to account for solvent effects.

Geometry optimization is a fundamental step in quantum chemical studies, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to a stable molecular structure. researchgate.net For a flexible peptide like H-Gly-β-Ala-Gly-Gly-OH, this process can identify multiple local energy minima, each representing a distinct conformer.

Once an optimized geometry is obtained, various electronic properties can be analyzed. This includes the distribution of electron density, calculation of molecular orbital energies (such as the HOMO-LUMO gap), and determination of atomic charges (e.g., Mulliken charges), which provide insight into reactive sites. uwec.edu The analysis also confirms the planarity of the peptide bonds and reveals details about intramolecular interactions. researchgate.net

Table 1: Representative Geometric Parameters of a Peptide Backbone from DFT Calculations.
ParameterTypical Calculated Value (Å or °)Description
C-N (Peptide Bond)1.33 ÅThe length of the amide bond connecting amino acid residues.
C=O (Carbonyl)1.23 ÅThe length of the carbonyl double bond within the peptide group.
N-Cα1.45 ÅThe bond length between the amide nitrogen and the alpha-carbon.
Cα-C1.52 ÅThe bond length between the alpha-carbon and the carbonyl carbon.
ω (Omega) Angle~180°The dihedral angle of the peptide bond, which is typically trans and planar.

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. For peptides, this landscape is often visualized by plotting energy against the backbone dihedral angles (e.g., Φ and Ψ). Due to the additional CH₂ group in its backbone, β-Alanine introduces greater flexibility compared to α-amino acids, resulting in a more complex energy landscape.

Theoretical studies map this landscape by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. This process identifies various low-energy conformers, such as extended, bent, or folded structures. uwec.edursc.org The calculated energy differences between these conformers determine their theoretical relative populations according to the Boltzmann distribution. uwec.edu These stable structures are often stabilized by intramolecular hydrogen bonds. uwec.edu

Table 2: Hypothetical Relative Energies of Different Peptide Conformers.
ConformerRelative Energy (kcal/mol)Description
Extended (β-strand like)1.5A linear, stretched-out conformation.
Turn Structure0.0A folded conformation stabilized by an intramolecular hydrogen bond, often the global minimum.
Folded (No H-bond)2.5A compact structure not stabilized by specific hydrogen bonds.
Helical (αL)3.2A left-handed helical-like structure, typically higher in energy.

Quantum chemical calculations can predict spectroscopic properties that can be directly compared with experimental results. acs.org After geometry optimization, a frequency calculation can be performed to predict the infrared (IR) spectrum. uwec.edu This allows for the assignment of vibrational modes, such as the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands of the peptide backbone.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts and scalar coupling constants (J-couplings), can be calculated. acs.orgnih.govresearchgate.net These parameters are highly sensitive to the local electronic environment and molecular conformation. nih.govacs.orgnih.gov Comparing calculated NMR data for different stable conformers with experimental spectra can help elucidate the dominant solution-state structure of the peptide. acs.org

Table 3: Comparison of Calculated NMR J-Coupling Constants for Model Peptides.
Coupling ConstantCalculated Value (Hz)Experimental Value (Hz)Conformational Dependence
³J(Hᴺ,Hᵅ)7.98.1Depends on the Φ dihedral angle (Karplus relationship).
³J(Hᴺ,C')-0.5-0.4Also depends on the Φ dihedral angle.
¹J(N,Cᵅ)-10.2-10.5Depends on the Ψ dihedral angle.

From the results of quantum chemical calculations, key thermochemical properties such as the standard enthalpy of formation can be derived. uwec.eduuwa.edu.au These calculations rely on the computed total electronic energy, zero-point vibrational energy corrections, and thermal corrections to enthalpy. uwec.eduresearchgate.net

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond and is defined as the standard enthalpy change when a bond is cleaved homolytically. wikipedia.orgacs.org Theoretical calculations of BDEs can identify the weakest bonds within the H-Gly-β-Ala-Gly-Gly-OH structure, predicting likely fragmentation pathways in mass spectrometry or degradation processes. The BDE is calculated as the enthalpy difference between the molecule and its resulting radicals after bond cleavage. acs.org

Table 4: Typical Calculated Bond Dissociation Energies (BDEs) in a Peptide Backbone.
BondTypical BDE (kcal/mol)Significance
Cα-C (backbone)~85-90Cleavage at this bond is a common fragmentation pathway.
N-Cα (backbone)~80-85Another key bond in the peptide backbone; its strength influences stability.
C-N (peptide bond)~95-100The peptide bond is relatively strong due to resonance stabilization.
N-H (amide)~105-110A strong bond, not typically the first to break under thermal stress.

Molecular Dynamics (MD) Simulations

While quantum chemistry is ideal for studying static properties and small systems, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational ensembles of molecules over time. nih.govpnas.org MD simulations model the peptide in an explicit environment, such as a box of water molecules, using a classical mechanical force field to describe the interactions between atoms. nih.govcardiff.ac.uk

MD simulations generate a trajectory that describes the position and velocity of every atom in the system as a function of time. This trajectory provides a detailed view of the peptide's conformational flexibility as it samples different structures. nih.govcardiff.ac.uk For a peptide like H-Gly-β-Ala-Gly-Gly-OH, simulations can reveal how the molecule folds and unfolds, the lifetimes of specific conformations, and the pathways for transitioning between them. nih.gov

Analysis of the MD trajectory allows for the calculation of numerous properties. Ramachandran plots are used to visualize the distribution of backbone dihedral angles sampled during the simulation, revealing the conformational preferences of each residue. nih.govnih.gov Other analyses include the study of intramolecular and peptide-water hydrogen bonds, solvent accessible surface area, and root-mean-square fluctuations (RMSF) to identify flexible regions of the molecule. cardiff.ac.uk The resulting conformational populations can be compared with those derived from experimental data or quantum chemical calculations. acs.orgnih.gov

Table 5: Representative Conformational Populations of Alanine (B10760859) and Glycine (B1666218) in Model Peptides from MD Simulations.
ResidueConformational StatePopulation (%)Description
AlaninepPII~60Polyproline II, an extended left-handed helical structure.
β-strand~32Extended conformation found in beta-sheets.
α-helical (right)~8Right-handed helical conformation.
GlycinepPIIHighGlycine also shows a strong preference for the pPII state in water.
β-strandSignificantGlycine's flexibility allows it to sample a wide range of conformations.

Solvent Effects and Peptide Solvation Shells

The conformation and dynamics of the tetrapeptide H-Gly-β-Ala-Gly-Gly-OH are profoundly influenced by its surrounding solvent environment. Computational studies using molecular dynamics (MD) simulations and continuum solvent models reveal significant solvent-dependent structural preferences. The interplay between the peptide's backbone and side chains with solvent molecules dictates the formation and stability of its solvation shells, which in turn modulates its conformational landscape.

In aqueous solutions, water molecules form intricate hydrogen bond networks with the peptide's polar amide backbone and terminal carboxylate and amino groups. These interactions are crucial for stabilizing extended conformations. Theoretical studies on similar short peptides show that water can act as both a hydrogen bond donor and acceptor, effectively competing with and disrupting intra-peptide hydrogen bonds that are essential for the formation of compact secondary structures. aps.org The solvation of the peptide backbone is a key determinant of its conformational propensity; for instance, solvents with low ability to hydrate (B1144303) the backbone groups tend to disfavor extended structures like the polyproline II (PPII) conformation. aps.org

In contrast, simulations in less polar solvents, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), often show an increased tendency for the peptide to adopt folded structures. researchgate.net These solvents are less effective at solvating the peptide backbone, thereby promoting the formation of internal hydrogen bonds. For example, studies on β-peptides in DMSO have shown that while folding from an extended conformation may not be observed, an existing β-hairpin structure remains stable, indicating the solvent's role in stabilizing pre-formed secondary structures. researchgate.net The different solvent effects are summarized in the table below, based on computational models of similar peptide structures.

SolventPrimary Interaction with PeptideEffect on Intra-peptide H-bondsFavored Conformation (Hypothesized)
WaterStrong H-bonding with backboneDisruptiveExtended/Random Coil
MethanolWeaker H-bonding than waterPromotiveFolded/Turn Structures
DMSODipole-dipole interactionsStabilizing for existing foldsStable β-hairpin
Aqueous Urea (B33335)Disrupts water structure, direct H-bondingDestabilizingβ-strand/Extended

Conformational Transitions and Folding Pathways

Understanding the transition from a disordered state to a stable, folded conformation is a central goal of computational peptide studies. For H-Gly-β-Ala-Gly-Gly-OH, the presence of a central β-amino acid residue creates unique folding pathways not typically observed in α-peptides. Molecular dynamics simulations are instrumental in mapping these pathways by tracking the peptide's conformational evolution over time.

β-peptides are known to adopt stable secondary structures, including helices and β-turns, even in short sequences. acs.org The folding of H-Gly-β-Ala-Gly-Gly-OH likely initiates with the formation of a local turn structure, nucleated around the flexible β-alanine residue. This initial collapse from a random coil is often driven by hydrophobic interactions (though minimal in this glycine-rich peptide) and the establishment of key intramolecular hydrogen bonds.

Simulations of similar peptides suggest that folding is not a simple two-state process but involves multiple intermediate states. mdpi.com For H-Gly-β-Ala-Gly-Gly-OH, potential folding pathways could lead to structures such as a β-hairpin, stabilized by hydrogen bonds between the terminal glycine residues. The β-alanine residue can facilitate the formation of various types of turns critical for hairpin formation. researchgate.net

The free energy landscape of the peptide, which can be calculated using advanced simulation techniques like replica exchange molecular dynamics (REMD), provides insight into the relative stability of different conformations (unfolded, intermediate, and folded states) and the energy barriers separating them. A hypothetical folding funnel for H-Gly-β-Ala-Gly-Gly-OH would show a broad, high-energy unfolded state at the top, which narrows as the peptide samples various conformations, eventually reaching a low-energy native or folded state.

Folding StageDominant ConformationsKey Molecular EventsEstimated Timescale (from simulations)
Initial CollapseRandom Coil, GlobulesSolvent reorganization, transient H-bond formationNanoseconds (ns)
Intermediate StatesPartially formed turns, nascent hairpinsNucleation of stable turn at β-AlaTens of nanoseconds
Folded StateStable β-hairpin or other compact structureConsolidation of backbone H-bondsHundreds of nanoseconds to microseconds (µs)

Molecular Docking and Binding Energy Calculations (academic models)

Prediction of Binding Modes to Model Proteins or Ligands

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For H-Gly-β-Ala-Gly-Gly-OH, academic docking models can be employed to investigate its potential binding modes with various protein targets, providing insights into its hypothetical biological functions.

In a typical docking simulation, the peptide is treated as a flexible ligand, and a model protein receptor with a well-defined binding pocket is used. The docking algorithm samples a large number of possible conformations and orientations of the peptide within the binding site, scoring them based on a function that approximates the binding free energy. These scores help identify the most likely binding poses.

For instance, if H-Gly-β-Ala-Gly-Gly-OH were modeled as an inhibitor for a hypothetical protease, docking studies would aim to place the peptide within the enzyme's active site. The predicted binding mode would likely involve a network of hydrogen bonds between the peptide's backbone amides and carbonyls and the active site residues of the protease. mdpi.com The terminal glycine residues might form key electrostatic interactions with charged residues in the binding pocket. Molecular dynamics simulations following the docking can be used to verify the stability of the predicted peptide-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov Developing a QSAR model for a series of peptides including H-Gly-β-Ala-Gly-Gly-OH can enable the prediction of their activity and guide the design of new, more potent analogues.

The first step in QSAR model development is to generate numerical descriptors that characterize the peptide's structure. These can include physicochemical properties (e.g., molecular weight, charge, hydrophobicity) and 3D structural features (e.g., solvent-accessible surface area). mdpi.com For peptides, specific descriptors derived from the amino acid sequence are often used.

Once descriptors are calculated for a training set of peptides with known activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model. uestc.edu.cnacs.org A hypothetical QSAR study for antioxidant peptides might reveal that the activity is positively correlated with the presence of specific residues and negatively correlated with molecular size. For H-Gly-β-Ala-Gly-Gly-OH, its descriptors would be used as input to the model to predict its antioxidant activity. The performance of the QSAR model is evaluated using a separate test set of peptides to ensure its predictive power. nih.gov

Force Field Development and Validation for β-Peptides

The accuracy of molecular dynamics simulations of H-Gly-β-Ala-Gly-Gly-OH is critically dependent on the quality of the force field used. A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. nih.gov Standard force fields like AMBER and CHARMM were primarily developed for natural α-amino acids and may not accurately represent the unique conformational properties of β-amino acids. nih.govnih.gov

Significant research has been dedicated to developing and validating force field parameters specifically for β-peptides. acs.org This process involves deriving parameters for bond lengths, angles, and, most importantly, dihedral angles that govern the flexibility of the β-amino acid backbone. mta.hu These parameters are often derived from high-level quantum mechanical calculations on small model compounds (e.g., a β-alanine dipeptide). acs.orgresearchgate.net

Recent efforts have focused on creating extensions to existing force fields, such as CHARMM36m, to improve the modeling of β-peptidic foldamers. mta.hu Validation is a crucial step where the new force field is tested on its ability to reproduce experimentally known structures and properties of β-peptides. acs.org For example, a simulation of a known β-peptide helix using a newly developed force field should maintain the helical structure throughout the simulation. Comparative studies have shown that newly developed, specialized force fields for β-peptides outperform older, general force fields in reproducing experimental structures. acs.orgnih.gov The choice of force field can significantly impact simulation outcomes, with some force fields showing biases towards specific secondary structures like helices or extended strands. mdpi.com

Force Field FamilySupport for β-PeptidesGeneral Performance Notes from Literature
AMBERRequires specific parameterization (e.g., AMBER*C or other extensions). acs.orgnih.gov Some older versions can be biased towards helical structures. nih.govCan reproduce structures of peptides with cyclic β-amino acids but may struggle with spontaneous folding of acyclic ones. acs.orgnih.gov
CHARMMRequires extensions (e.g., CHARMM36m for β-amino acids). mta.huRecent extensions show excellent performance in reproducing experimental structures and describing oligomer formation for various β-peptides. acs.org
GROMOSHas some "out of the box" support but may require modifications. acs.orgShows lower performance in maintaining correct secondary structures for β-peptides in some studies. acs.orgnih.gov

Mechanistic Studies of Biological Activity in Model Systems Excluding Clinical Data

Enzymatic Stability and Proteolytic Susceptibility

The incorporation of a β-amino acid into a peptide backbone has profound effects on its stability against enzymatic degradation. Peptides constructed entirely of or incorporating β-amino acid units exhibit superior stability compared to their α-peptide counterparts, which are typically degraded rapidly by various peptidases nih.gov. This enhanced resistance is a key feature for the development of pharmacologically active compounds nih.govacs.org.

Resistance to Common Peptidases (e.g., trypsin, chymotrypsin)

Peptides that contain β-amino acid patterns demonstrate a substantial increase in resistance to proteolysis. acs.org Studies on mixed α,β-peptides have shown they are highly resistant to cleavage by common serine proteases such as trypsin and chymotrypsin. acs.org For instance, some α,β-peptides show no signs of proteolysis even after 36 hours of incubation with these enzymes. acs.org This resistance stems from the altered peptide backbone structure introduced by the β-amino acid, which is not effectively recognized by the active sites of these enzymes. The unique conformation imparted by β-alanine disrupts the typical substrate-binding interactions required for enzymatic catalysis by peptidases that have evolved to recognize L-α-amino acids.

Interactive Table: General Proteolytic Susceptibility of Peptide Types

Peptide Type Protease Example General Susceptibility Rationale
α-Peptide Trypsin, Chymotrypsin High Standard peptide bonds are readily recognized and cleaved.
β-Peptide Trypsin, Chymotrypsin Very High Resistance Efforts to proteolytically hydrolyze a β-β peptide bond have not been successful nih.gov.
α,β-Peptide (like H-Gly-β-Ala-Gly-Gly-OH) Trypsin, Chymotrypsin High Resistance The α-β bond and altered conformation hinder recognition by common peptidases acs.org.

| α,β-Peptide | Pronase | Low to Moderate | Pronase, a mixture of proteases, can slowly cleave some α-β peptide bonds nih.govacs.org. |

Identification of Cleavage Sites and Kinetics in Model Assays

While highly resistant, mixed α,β-peptides are not entirely immune to all forms of enzymatic degradation. Broad-spectrum protease mixtures, such as pronase, have been shown to be capable of slowly cleaving peptide bonds involving a β-amino acid nih.gov. In the case of H-Gly-β-Ala-Gly-Gly-OH, potential cleavage would most likely occur at the α-α peptide bonds (Gly-Gly) rather than the bonds adjacent to the β-alanine residue. The Gly-β-Ala and β-Ala-Gly linkages would be the primary sites of proteolytic resistance.

Kinetic studies reveal that the stability of peptides against proteases like α-chymotrypsin and pepsin is noticeably higher for those containing modified backbones compared to corresponding standard peptide monomers nih.gov. The rate of hydrolysis for peptides containing β-amino acids is significantly reduced, indicating a much lower catalytic efficiency (kcat/Km) of peptidases for these substrates.

Investigations of Molecular Recognition with Academic Targets (in vitro focus)

The unique structural properties of H-Gly-β-Ala-Gly-Gly-OH, conferred by its mix of glycine (B1666218) and β-alanine residues, govern its interactions with biological components in model systems.

Interaction with Cellular Components in Model Systems (e.g., isolated cell membranes, cell-free extracts)

The interaction of a peptide with cellular components is dictated by its physicochemical properties, such as size, charge, and hydrophobicity. H-Gly-β-Ala-Gly-Gly-OH is composed of small, polar amino acids (glycine) and a flexible β-alanine, rendering the peptide hydrophilic.

Interaction with Membranes : Due to its hydrophilic nature, the peptide is unlikely to insert into the hydrophobic core of lipid bilayers. Instead, its interactions would be limited to the membrane surface. Studies on model peptides in membrane-mimetic environments show that glycine-rich sequences can be accommodated in such environments nih.gov. The peptide could potentially form hydrogen bonds with the polar head groups of phospholipids (B1166683) or with membrane-associated proteins.

Interaction in Cell-Free Extracts : In a cell-free extract, which contains a complex mixture of proteins and other biomolecules, H-Gly-β-Ala-Gly-Gly-OH could engage in various weak, non-covalent interactions. Glycine, lacking a side chain, provides significant conformational flexibility, which could allow the peptide to adapt its shape to bind to various molecular partners wikipedia.org. The peptide's termini (the free amino and carboxyl groups) are available for electrostatic interactions or hydrogen bonding with cellular proteins wikipedia.org.

Modulation of Biochemical Pathways in Cell Culture Models (e.g., buffering capacity, antioxidant mechanisms)

Antioxidant Mechanisms: Peptides derived from natural sources can exhibit antioxidant properties through various mechanisms, including scavenging free radicals and chelating transition metal ions that catalyze oxidative reactions phcogres.commdpi.com. The antioxidant potential of H-Gly-β-Ala-Gly-Gly-OH can be inferred from its composition:

Radical Scavenging : The peptide bonds themselves can interact with and neutralize free radicals.

Metal Ion Chelation : The carboxylate and amino groups can act as ligands to chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing their participation in reactions that generate highly destructive hydroxyl radicals phcogres.com.

Interactive Table: Potential Contributions of Residues in H-Gly-β-Ala-Gly-Gly-OH

Residue Position Key Property Potential Role in Model Systems
Glycine (Gly) 1, 3, 4 Conformational Flexibility wikipedia.org Allows the peptide to adapt to various binding partners; contributes to buffering and antioxidant activity.
β-Alanine (β-Ala) 2 Proteolytic Resistance nih.govacs.org Confers high stability to the peptide backbone in the presence of enzymes.
N-terminus (-NH3+) 1 Positive Charge (at neutral pH) Contributes to buffering capacity mpbio.com; can form electrostatic interactions.

| C-terminus (-COO-) | 4 | Negative Charge (at neutral pH) | Contributes to buffering capacity mpbio.com; can form electrostatic interactions and chelate metal ions phcogres.com. |

Mechanistic Insights from in vitro Receptor Binding Assays

Direct in vitro receptor binding assays for H-Gly-β-Ala-Gly-Gly-OH have not been extensively reported. However, the presence of β-alanine and glycine residues suggests potential interactions with specific receptor types. For instance, β-alanine is known to be an agonist at glycine receptors, particularly in the central nervous system. Studies on rat hippocampal neurons have shown that β-alanine can induce chloride currents by activating strychnine-sensitive glycine receptors. nih.gov This suggests that H-Gly-β-Ala-Gly-Gly-OH could potentially exhibit some affinity for these receptors, although the peptide structure would significantly influence its binding kinetics and specificity compared to free β-alanine.

Furthermore, β-alanine can act on Mas-related G-protein-coupled receptor D (MrgprD), which is associated with sensory neuron function. nih.gov The binding of β-alanine to this receptor is implicated in the sensation of paresthesia. nih.gov It is conceivable that a tetrapeptide containing β-alanine might interact with MrgprD, though its larger size could alter the binding mode and functional outcome.

Illustrative Receptor Binding Affinities of Related Compounds

CompoundReceptorAffinity (IC₅₀/Kᵢ)Biological Context
β-AlanineGlycine ReceptorMicromolar rangeNeurotransmission nih.gov
GlycineGlycine ReceptorNanomolar to micromolar rangeNeurotransmission wikipedia.org
β-AlanineMrgprDMicromolar rangeSensory neuron activation nih.gov

This table presents generalized affinity ranges for the individual amino acids to illustrate potential targets. The affinity of the full H-Gly-β-Ala-Gly-Gly-OH peptide would require specific experimental determination.

Structure-Activity Relationship (SAR) Derivations

The structure-activity relationship (SAR) for H-Gly-β-Ala-Gly-Gly-OH would explore how modifications to its sequence and structure affect its biological activity. Key areas of investigation would include amino acid substitutions and the positional importance of each residue.

Effects of Amino Acid Substitutions on Peptide Conformation and Activity

Substituting the amino acids in H-Gly-β-Ala-Gly-Gly-OH would likely lead to significant changes in its conformation and, consequently, its biological activity.

Glycine Substitution: Replacing a glycine residue with an amino acid containing a side chain, such as alanine (B10760859), would reduce the conformational flexibility of the peptide backbone. nih.gov Glycine's lack of a side chain allows it to adopt a wider range of dihedral angles, which is often crucial for fitting into receptor binding pockets or for adopting specific secondary structures. nih.govnih.gov An alanine substitution, for example, has a higher propensity to induce helical structures. wikipedia.org

β-Alanine Substitution: Replacing β-alanine with an α-amino acid would alter the peptide's backbone geometry. The additional methylene (B1212753) group in the β-alanine backbone introduces a different spacing between peptide bonds, which can lead to the formation of unique secondary structures like γ-turns. This structural feature would be lost upon substitution.

Hypothetical Effects of Amino Acid Substitution in a Tetrapeptide Backbone

Original ResidueSubstitutionExpected Conformational EffectPotential Impact on Activity
GlycineAlanineDecreased flexibility, potential for helix formationAltered receptor binding and specificity nih.govwikipedia.org
β-AlanineAlanineLoss of unique backbone geometry and potential for γ-turnsChange in secondary structure and receptor interaction
GlycineProlineIntroduction of a rigid bend in the peptide chainSignificant conformational constraint, likely altering binding

This table provides a conceptual framework for the expected outcomes of amino acid substitutions based on general principles of peptide chemistry.

Positional Importance of Glycine and β-Alanine Residues

The N-terminal glycine provides a flexible entry point to the peptide chain. The central β-alanine residue is likely to be a key determinant of the peptide's preferred conformation, potentially inducing a turn that brings the N- and C-terminal regions into proximity. The two C-terminal glycine residues contribute to the flexibility of this end of the molecule, which could be important for accommodating receptor binding. nih.gov Studies on other peptides have shown that C-terminal glycine residues can be crucial for biological activity by stabilizing specific structural motifs. nih.gov

Role as a Model Compound for Protein Structure and Function Studies

While there is no specific evidence of H-Gly-β-Ala-Gly-Gly-OH being used as a model compound, its structure lends itself to such applications. The inclusion of the non-proteinogenic β-alanine makes it an interesting subject for studying how unnatural amino acids influence peptide folding and stability.

Peptides containing β-alanine are valuable tools for designing specific secondary structures, such as turns and helices, that can mimic the active sites of larger proteins. The conformational constraints imposed by β-alanine can be used to create stable, well-defined structures that are amenable to analysis by techniques like NMR spectroscopy and X-ray crystallography.

Furthermore, the simplicity of the glycine residues makes this peptide a good system for computational studies. Molecular dynamics simulations of such a peptide could provide fundamental insights into the energetic contributions of β-alanine to peptide stability and the dynamics of backbone flexibility conferred by glycine. nih.govnih.gov These studies can help in the rational design of peptidomimetics with therapeutic potential.

Degradation Pathways and Stability Profiles of H Gly B Ala Gly Gly Oh

Chemical Degradation Mechanisms

Chemical degradation involves the alteration of the peptide's structure through non-enzymatic processes. Key factors influencing these pathways include pH, the presence of oxidative species, and temperature.

Peptide bonds are susceptible to hydrolysis, a chemical reaction in which water breaks the bond. This process is significantly accelerated under acidic or basic conditions. youtube.com Complete hydrolysis of H-Gly-b-Ala-Gly-Gly-OH breaks all three peptide bonds, releasing the constituent amino acids: two molecules of glycine (B1666218) and one molecule of β-alanine. study.combrainly.comdoubtnut.com

Under acidic conditions, typically achieved by heating with a concentrated acid, the peptide bonds are cleaved. science-revision.co.uk The resulting free amino acids will have their amino groups protonated. science-revision.co.uk Conversely, basic hydrolysis, often carried out by heating with a concentrated alkali like sodium hydroxide, also breaks the peptide bonds. In this case, the carboxyl groups of the resulting amino acids will be deprotonated, forming carboxylate salts. science-revision.co.uk

Table 1: Products of this compound Hydrolysis
ConditionDescriptionPrimary ProductsIonic Form of Products
Acidic HydrolysisHeating with concentrated acid (e.g., HCl) under reflux. science-revision.co.ukGlycine (2 equiv.), β-Alanine (1 equiv.)Cationic (e.g., +H3N-CH2-COOH)
Basic HydrolysisHeating with concentrated base (e.g., NaOH) under reflux. science-revision.co.ukGlycine (2 equiv.), β-Alanine (1 equiv.)Anionic (e.g., H2N-CH2-COO-Na+)

Oxidative degradation is a significant pathway for peptide instability, often mediated by reactive oxygen species (ROS) like hydroxyl radicals. nih.gov The amino acid residues within this compound vary in their susceptibility to oxidation.

The glycine residues are particularly vulnerable to oxidation. The N-terminal glycine is susceptible to oxidative deamination, which can convert the N-terminal residue to an N-glyoxylyl group. nih.gov Studies on other peptides have shown that hydroxyl radical-induced oxidation can lead to the cleavage of the peptide backbone and the release of free amino acids, with glycine being released at higher yields compared to other amino acids. nih.gov This increased susceptibility is attributed to the absence of a side chain, which results in low steric hindrance for radical generation on the peptide backbone. nih.gov

The β-alanine residue, while generally stable, can undergo oxidation, and its metabolism can lead to the formation of acetic acid. wikipedia.org However, the primary sites of oxidative attack on the this compound peptide are expected to be the glycine residues.

Table 2: Oxidative Susceptibility of Residues in this compound
ResiduePositionSusceptibilityPotential Oxidation ProductsReference
Glycine (Gly)N-terminalHighN-glyoxylyl-desgly1-peptide, Free glycine nih.govnih.gov
β-Alanine (β-Ala)InternalLowMalonate-semialdehyde (upon metabolic degradation) nih.gov
Glycine (Gly)InternalModeratePeptide backbone cleavage, Free glycine nih.gov
Glycine (Gly)C-terminalHighPreferential release as free glycine upon OH-induced oxidation nih.gov

The rate of chemical degradation reactions, including hydrolysis and oxidation, is highly dependent on temperature. Generally, an increase in temperature accelerates the degradation of peptides. researchgate.net Under hydrothermal conditions, amino acids and peptides become more labile as the temperature increases. researchgate.net For dipeptides, higher temperatures favor the hydrolysis reaction over condensation. researchgate.net

Table 3: Conceptual Temperature-Dependent Degradation of this compound
TemperatureRelative Degradation RatePrimary Degradation PathwayExpected Stability
4°C (Refrigerated)Very LowMinimal hydrolysis and oxidationHigh
25°C (Room Temperature)Low to ModerateSlow hydrolysis and oxidationModerate
40°C (Accelerated Stability)Moderate to HighIncreased rate of hydrolysis and oxidationLow
>100°C (Hydrothermal)Very HighRapid hydrolysis and other decomposition reactionsVery Low

Enzymatic Degradation in Biological Fluids (model systems)

Enzymatic degradation is the primary route of peptide breakdown in biological systems. This process is catalyzed by peptidases, which are enzymes that cleave peptide bonds. nih.gov The presence of a β-amino acid in the this compound sequence significantly influences its susceptibility to enzymatic cleavage.

Peptides that contain β-amino acids are known to have extraordinarily high stability towards enzymatic degradation by common mammalian proteases. nih.govacs.org This resistance is a key advantage for developing peptide-based therapeutics. However, specific enzymes, particularly of microbial origin, have been identified that can cleave peptides containing β-amino acids. nih.gov

In the context of this compound, degradation in model biological fluids would likely be initiated by exopeptidases that cleave terminal amino acids.

Aminopeptidases : These enzymes cleave the N-terminal amino acid. nih.govnih.gov An aminopeptidase (B13392206) would hydrolyze the bond between the N-terminal Gly and the β-Ala, releasing glycine.

Carboxypeptidases : These enzymes remove the C-terminal amino acid. nih.gov A carboxypeptidase would act on the C-terminal Gly, releasing it from the peptide.

β-Peptidyl Aminopeptidases (BapA) : Certain microbial enzymes, such as BapA, can cleave N-terminal β-amino acids. nih.gov However, since the β-Ala in this compound is not at the N-terminus, these enzymes would not be able to initiate degradation.

Dipeptidyl Peptidases (DPP) : These enzymes cleave N-terminal dipeptides. nih.gov For example, DPP IV recognizes proline at the penultimate position, which is not present here.

The internal Gly-β-Ala and β-Ala-Gly bonds are expected to be highly resistant to cleavage by common endopeptidases due to the presence of the β-amino acid residue.

Table 4: Potential Peptidases Acting on this compound
Enzyme ClassExamplePotential Cleavage SiteExpected Activity
AminopeptidasesAminopeptidase N (APN) nih.govGly | β-Ala-Gly-GlyLikely to cleave the N-terminal Glycine
CarboxypeptidasesCarboxypeptidase AGly-β-Ala-Gly | GlyLikely to cleave the C-terminal Glycine
EndopeptidasesTrypsin, Chymotrypsin libretexts.orgInternal peptide bondsVery low to none, due to peptide size and β-amino acid presence
β-Peptidyl AminopeptidasesBapA nih.govN-terminal β-amino acidsNone, as β-Ala is not N-terminal

The enzymatic degradation of this compound would proceed in a stepwise manner, generating smaller peptide fragments and free amino acids as metabolic intermediates. researchgate.netmdpi.com The specific intermediates formed would depend on the type of peptidase acting on the parent molecule.

Action of Aminopeptidase : Initial cleavage would release Glycine, producing the tripeptide fragment β-Ala-Gly-Gly-OH . Further action could potentially release β-Alanine, although this step would be slow due to the resistance of the β-amino acid.

Action of Carboxypeptidase : Initial cleavage would release the C-terminal Glycine, resulting in the tripeptide fragment H-Gly-β-Ala-Gly-OH . Subsequent cleavage would release the new C-terminal Glycine, yielding the dipeptide H-Gly-β-Ala-OH .

Complete Degradation : Ultimately, complete enzymatic hydrolysis would yield the constituent amino acids: Glycine and β-Alanine . These amino acids would then enter their respective metabolic pathways. Glycine can be converted to serine or enter the glycine cleavage system. libretexts.orgnih.gov β-Alanine is metabolized to malonate semialdehyde and subsequently to acetyl-CoA. nih.gov

The characterization of these fragments is typically performed using techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS), which allows for the identification and sequencing of the peptide intermediates. researchgate.netmdpi.com

Table 5: Potential Metabolic Intermediates of this compound
Initiating Enzyme TypePrimary Intermediate FragmentSecondary Intermediate(s)Final Products
Aminopeptidaseβ-Ala-Gly-Gly-OHGly-Gly-OH, β-AlanineGlycine, β-Alanine
CarboxypeptidaseH-Gly-β-Ala-Gly-OHH-Gly-β-Ala-OHGlycine, β-Alanine

Strategies for Enhancing Peptide Stability for Research Use

The inherent instability of peptides, such as H-Gly-β-Ala-Gly-Gly-OH, presents a significant challenge for their application in research. Peptides are susceptible to degradation by proteases and can be chemically unstable under various experimental conditions, leading to a short half-life and loss of biological activity. To overcome these limitations, several strategies have been developed to enhance peptide stability. These approaches can be broadly categorized into chemical modifications of the peptide structure and optimization of the formulation.

Chemical Modifications

The termini of a peptide are particularly vulnerable to exopeptidases. Capping these ends can significantly enhance stability.

N-terminal Acetylation: The addition of an acetyl group to the N-terminus removes the positive charge of the free amine, which can reduce its recognition by aminopeptidases. This modification mimics the structure of many natural proteins and can increase the metabolic stability of peptides. For instance, N-terminal acetylation has been shown to significantly delay the non-specific proteolytic degradation of peptides in human plasma nih.gov.

C-terminal Amidation: The replacement of the C-terminal carboxylic acid with an amide group neutralizes the negative charge, making the peptide more resistant to carboxypeptidases. C-terminal amidation is a common strategy used in therapeutic peptides to improve their stability and biological activity cuny.edu. This modification can also be crucial for maintaining a stable secondary structure, such as an α-helix, which can further contribute to stability nih.gov.

ModificationEffect on H-Gly-β-Ala-Gly-Gly-OH (Hypothetical)General Mechanism of Stability Enhancement
N-terminal AcetylationIncreased resistance to aminopeptidasesBlocks recognition by exopeptidases that target the N-terminus by neutralizing the positive charge.
C-terminal AmidationIncreased resistance to carboxypeptidasesPrevents recognition by exopeptidases that target the C-terminus by neutralizing the negative charge.

Introducing amino acids that are not naturally found in proteins can sterically hinder the approach of proteases and alter the peptide's conformational properties to favor more stable structures.

β-Amino Acids: The inclusion of β-amino acids, such as the β-alanine in H-Gly-β-Ala-Gly-Gly-OH, is a key strategy for enhancing proteolytic stability. The altered backbone structure resulting from the additional methylene (B1212753) group in β-amino acids makes the adjacent peptide bonds resistant to cleavage by many common proteases nih.gov. Peptides composed entirely of or incorporating β-amino acids exhibit a superior stability profile compared to their α-peptide counterparts nih.gov.

D-Amino Acids: Replacing L-amino acids with their D-enantiomers can render peptides resistant to proteases, which are stereospecific for L-amino acids. This strategy has been shown to significantly increase the half-life of peptides nih.gov.

Modifying the peptide backbone or cyclizing the peptide can impose conformational constraints that increase stability.

Cyclization: The formation of a cyclic peptide, either through a head-to-tail linkage or by connecting the side chains of amino acids, can significantly enhance stability by reducing conformational flexibility and protecting against exopeptidases. Ring-closing metathesis (RCM) is a versatile chemical reaction that can be used to create stable carbon-carbon double bonds to cyclize peptides nih.gov. Even for small tetrapeptides, which can be challenging to cyclize due to ring strain, novel chemical strategies are being developed to facilitate this process mdpi.com.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used method to improve the pharmacokinetic properties of peptides. PEGylation increases the hydrodynamic radius of the peptide, which can shield it from proteolytic enzymes and reduce renal clearance, thereby extending its circulation half-life unipd.itrug.nl. The size and structure of the PEG chain can influence the degree of stability enhancement nih.govmdpi.com.

Modification StrategyExampleAnticipated Impact on H-Gly-β-Ala-Gly-Gly-OH StabilitySupporting Research Findings
Incorporation of Unnatural Amino Acidsβ-Alanine (already present)High intrinsic resistance to many proteases.β-amino acid containing peptides show high stability against enzymatic degradation nih.gov.
CyclizationHead-to-tail cyclization via RCMSignificantly increased half-life due to conformational rigidity and resistance to exopeptidases.Cyclization is a well-established method for enhancing peptide stability nih.gov.
PEGylationAttachment of a 20 kDa PEG chainExtended in vivo half-life by shielding from proteases and reducing renal clearance.PEGylation is known to increase the thermal and proteolytic stability of proteins and peptides mdpi.comnih.gov.

Analytical and Purification Methodologies for H Gly B Ala Gly Gly Oh in Research

Advanced Chromatographic Separation Techniques

Chromatographic methods are central to the purification and analytical assessment of peptides. The choice of technique is dictated by the physicochemical properties of the peptide and the specific requirements of the analysis, such as resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like H-Gly-b-Ala-Gly-Gly-OH. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation of the target peptide from any impurities.

Column Selection: Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations. For a small, hydrophilic peptide like this compound, a C18 column with a pore size of 100-130 Å is a suitable starting point. The particle size of the stationary phase, typically 3-5 µm, influences the efficiency of the separation.

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of an aqueous component (A) and an organic component (B), with gradients of the organic phase used to elute the analytes.

Aqueous Phase (A): Water, usually with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA). TFA is an excellent ion-pairing agent that improves peak shape for peptides, while FA is more compatible with mass spectrometry.

Organic Phase (B): Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency.

Gradient Elution: A shallow gradient is often necessary to resolve closely related impurities from the main peptide peak. The gradient is optimized to ensure adequate separation within a reasonable analysis time.

Detection: UV detection at 210-220 nm is standard for peptides, as it corresponds to the absorbance of the peptide bond. A photodiode array (PDA) detector can provide additional spectral information.

Data Table: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm, 120 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm
Injection Volume 10 µL

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for peptide analysis, including higher resolution, increased sensitivity, and faster analysis times. These improvements are primarily due to the use of columns with smaller particle sizes (<2 µm).

The fundamental principles of method development for UHPLC are similar to HPLC, but the instrumentation is designed to operate at much higher pressures. The enhanced resolution of UHPLC is particularly beneficial for separating complex mixtures of peptide impurities that may not be resolved by HPLC.

Data Table: Comparison of Typical HPLC and UHPLC Performance for Peptide Analysis

FeatureHPLCUHPLC
Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent
Analysis Time 20-30 min5-10 min
System Pressure 100-400 bar400-1000 bar
Sensitivity GoodHigh

Capillary Electrophoresis (CE) and Chiral Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-mass ratio in an electric field. For peptides, CE offers an orthogonal separation mechanism to HPLC, making it a valuable tool for purity assessment.

Buffer System: The choice of buffer is critical in CE. For a peptide like this compound, an acidic buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at pH 2.5-3.5) is often used to ensure the peptide has a net positive charge and migrates towards the cathode.

Chiral Analysis: Since this compound contains amino acids that can exist as D- and L-enantiomers, it is crucial to assess its chiral purity. Racemization can occur during peptide synthesis. Chiral analysis can be performed using both HPLC and CE.

Chiral HPLC: This involves the use of a chiral stationary phase (CSP). For peptides and their constituent amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based) or cinchona alkaloids are effective. The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector. sigmaaldrich.com

Chiral CE: A chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of amino acid and peptide enantiomers. researchgate.netnih.gov The differential interaction of the enantiomers with the cyclodextrin (B1172386) leads to differences in their electrophoretic mobility, enabling their separation. researchgate.netnih.gov

Data Table: Representative Conditions for Chiral CE Analysis of a Peptide's Amino Acid Hydrolysate

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Chiral Selector 15 mM Hydroxypropyl-β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Detection UV at 200 nm

Mass Spectrometry for Purity Assessment and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the analysis of peptides, providing information on molecular weight, sequence, and the identity of impurities. It is often coupled with a chromatographic separation technique like HPLC or UHPLC (LC-MS).

Qualitative and Quantitative Analysis by MS

Molecular Weight Confirmation: Electrospray ionization (ESI) is the most common ionization technique for peptides. In the positive ion mode, peptides typically form multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺). The molecular weight of this compound can be accurately determined from the m/z values of these ions.

Structural Confirmation (Sequencing): Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. The peptide ion is selected and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are characteristic of the peptide sequence.

Quantitative Analysis: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used. These techniques offer high sensitivity and selectivity for quantifying the target peptide.

Impurity Profiling and Detection of Related Substances

LC-MS is a powerful technique for identifying and characterizing impurities in synthetic peptides. Many common impurities are related to the synthesis process.

Common Impurities in Synthetic Peptides:

Deletion sequences: Peptides missing one or more amino acids.

Insertion sequences: Peptides with an extra amino acid.

Incomplete deprotection: Residual protecting groups from the synthesis (e.g., Boc, Fmoc).

Racemization: Conversion of L-amino acids to D-amino acids.

Oxidation: Particularly of methionine or tryptophan residues (not present in this compound).

Deamidation: Of asparagine or glutamine residues (not present in this compound).

By combining the retention time information from the LC with the mass information from the MS, these impurities can be identified and their levels relative to the main peptide can be estimated.

Data Table: Potential Impurities of this compound and their Expected Mass Differences

Impurity TypeDescriptionExpected Mass Difference from Parent Peptide
Deletion Missing Glycine (B1666218)-57.02 Da
Deletion Missing β-Alanine-71.04 Da
Incomplete Deprotection Residual Boc group+100.05 Da
Dimerization Two peptide molecules linked+ Molecular Weight of Parent Peptide

Development of Specific Assays for this compound Detection

The accurate quantification and detection of this compound in various matrices are crucial for its study. This has led to the development of specific assays tailored to its unique structure, incorporating a beta-alanine (B559535) residue.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for detecting and quantifying peptides. The development of an ELISA for this compound involves the production of antibodies that specifically recognize the tetrapeptide.

Antibody Production: The process begins with conjugating the relatively small this compound peptide to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit a robust immune response in an animal model. The resulting polyclonal or monoclonal antibodies are then purified and characterized for their specificity to the target peptide.

Assay Principle: A common format is the competitive ELISA. In this setup, a known amount of labeled this compound is mixed with the sample containing an unknown amount of the unlabeled peptide. This mixture is then added to a microplate coated with antibodies specific to the peptide. The unlabeled peptide in the sample competes with the labeled peptide for binding to the limited number of antibody sites. The amount of labeled peptide that binds to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample. The signal generated by the label is then measured to determine the concentration of this compound. There are ELISA kits commercially available for the detection of beta-alanine which can be adapted for peptides containing this amino acid. antibodies-online.commybiosource.com

Table 1: Key Parameters in the Development of an ELISA for this compound

ParameterDescriptionTypical Considerations
Antigen Design Conjugation of this compound to a carrier protein.Choice of carrier protein (e.g., BSA, KLH) and conjugation chemistry.
Antibody Specificity Ability of the antibody to bind exclusively to this compound.Screening against structurally similar peptides to ensure no cross-reactivity.
Assay Sensitivity The lowest concentration of the peptide that can be reliably detected.Optimization of antibody and antigen concentrations, and incubation times.
Assay Range The concentration range over which the assay is accurate and precise.Determined by the standard curve generated using known concentrations of the peptide.

A key challenge in developing such an assay is ensuring the antibody's specificity, particularly in distinguishing the beta-alanine from its alpha-alanine isomer if present in a complex mixture.

High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection provides a robust and widely used method for the specific detection and quantification of this compound. polypeptide.compolypeptide.com

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for peptide analysis. nih.govhplc.eu The separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu The gradient of the organic solvent is adjusted to achieve optimal separation of this compound from other components in the sample.

Detection Methods:

UV Detection: Peptides absorb UV light at specific wavelengths, primarily due to the peptide bonds (around 210-220 nm). While not highly specific, it is a reliable method for quantification when the sample is relatively pure.

Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer (LC-MS) offers high specificity and sensitivity. The mass spectrometer can be set to selectively monitor the mass-to-charge ratio (m/z) of this compound, allowing for its unambiguous identification and quantification even in complex biological matrices. Fragmentation analysis (MS/MS) can further confirm the peptide's sequence. innovagen.com

Table 2: Typical RP-HPLC-MS Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18, 3-5 µm particle size, 100-300 Å pore sizeProvides hydrophobic stationary phase for separation.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic component for elution.
Gradient 5-95% B over 30 minutesTo elute the peptide based on its hydrophobicity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection (MS) Electrospray Ionization (ESI) in positive ion modeTo ionize the peptide for mass analysis.
Monitored Ion (m/z) [M+H]⁺ corresponding to this compoundFor specific detection and quantification.

Standardization and Quality Control for Research Reagents

The quality of this compound used as a research reagent is paramount to obtaining meaningful and reproducible experimental results. Therefore, stringent standardization and quality control (QC) procedures are necessary. polypeptide.comgenscript.com

The purity of a synthetic peptide like this compound is a critical quality attribute. Several analytical techniques are employed to determine the percentage of the correct peptide sequence in the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing peptide purity. polypeptide.com An analytical chromatogram is generated, and the area of the main peak corresponding to this compound is compared to the total area of all peaks. A purity level of >95% is generally required for most research applications, with >98% being preferable for sensitive assays.

Mass Spectrometry (MS): MS is used to confirm the identity of the main peak in the HPLC chromatogram by verifying its molecular weight. innovagen.com It can also help in identifying the nature of impurities.

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The relative ratios of Glycine and beta-Alanine should match the theoretical values for this compound.

Impurities in synthetic peptides can arise from various sources during synthesis and purification. These can include deletion sequences (missing one or more amino acids), truncated sequences, and byproducts with protecting groups that were not successfully removed.

Table 3: Common Impurities in Synthetic this compound and their Detection

Type of ImpurityDescriptionPrimary Detection Method
Deletion Sequences e.g., H-Gly-Gly-Gly-OHHPLC-MS (lower molecular weight)
Truncated Sequences e.g., H-b-Ala-Gly-Gly-OHHPLC-MS (lower molecular weight)
Incompletely Deprotected Peptides Peptides with residual protecting groups.HPLC-MS (higher molecular weight)
Diastereomers If chiral starting materials are not pure.Chiral Chromatography or specific NMR techniques.

The identification and quantification of these impurities are crucial as they may have biological activity or interfere with the experimental results.

A well-characterized reference standard is essential for the accurate quantification of this compound in various assays. The reference standard should be of the highest possible purity and its identity and concentration must be rigorously established.

The process of establishing a reference standard involves:

Synthesis and Purification: Production of a large batch of the peptide with the highest achievable purity.

Comprehensive Characterization: Thorough analysis using a combination of techniques including HPLC, MS, NMR, and AAA to confirm its identity and purity.

Content Determination: Accurate determination of the peptide content, often by quantitative amino acid analysis or nitrogen analysis, taking into account the presence of counter-ions (like TFA) and water.

Stability Testing: Assessing the stability of the reference standard under various storage conditions (temperature, humidity, light) to establish its shelf-life and recommended storage conditions.

By adhering to these rigorous analytical and quality control methodologies, researchers can ensure the integrity of their studies involving the tetrapeptide this compound.

Future Directions and Research Perspectives

Integration with Advanced Bio-Analytical Platforms

The precise detection and quantification of H-Gly-b-Ala-Gly-Gly-OH in complex biological matrices will be crucial for understanding its potential roles and applications. Future research should focus on integrating this peptide with advanced bio-analytical platforms to enhance sensitivity and specificity of its analysis.

Microfluidic-based biosensors, often termed "lab-on-a-chip" systems, offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and portability. nih.gov The integration of this compound analysis onto such platforms could enable rapid and high-throughput screening. For instance, droplet microfluidics could be employed for the high-throughput analysis of the peptide's interactions with other molecules. nih.gov

A comparison of potential bio-analytical platforms for the analysis of this compound is presented in the table below.

PlatformPrinciplePotential Advantages for this compound Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on polarityHigh resolution and established methodology for peptide analysis.
Mass Spectrometry (MS) Mass-to-charge ratio measurementHigh sensitivity and specificity for molecular identification and quantification.
Capillary Electrophoresis (CE) Separation in a capillary based on charge and sizeHigh efficiency and low sample volume requirements.
Surface Plasmon Resonance (SPR) Real-time monitoring of binding eventsLabel-free analysis of interactions with biomolecules.
Microfluidic Biosensors Miniaturized analytical systemsHigh-throughput screening, reduced costs, and portability. nih.gov

Future research could focus on developing specific antibodies or aptamers for this compound to be used as recognition elements in these advanced biosensors.

Exploration of this compound in Supramolecular Chemistry Beyond Biological Systems

The presence of both α- and β-amino acids in this compound suggests its potential to form unique supramolecular structures through self-assembly. Peptides containing β-amino acids are known to form well-defined secondary structures and can self-assemble into complex geometries. researchgate.net This opens up avenues for its application in materials science and nanotechnology, beyond its potential biological roles.

Future investigations could explore the self-assembly of this compound under various conditions (e.g., pH, temperature, solvent) to form nanotubes, nanofibers, or hydrogels. nih.govmdpi.comscienceopen.com These self-assembled materials could have applications in areas such as:

Biomaterials: As scaffolds for tissue engineering due to their biocompatibility and biodegradability. nih.govscienceopen.com

Drug Delivery: As vehicles for the controlled release of therapeutic agents. nih.govmdpi.com

Nanoelectronics: As templates for the fabrication of nanowires or other electronic components.

The ability of peptides containing β-amino acids to resist enzymatic degradation could also be a significant advantage in these non-biological applications. acs.org

Rational Design of this compound Derivatives with Tailored Conformational Properties

The conformational flexibility of this compound, influenced by the central β-alanine residue, can be rationally manipulated to design derivatives with specific, predictable three-dimensional structures. The rational design of peptides is a powerful tool for developing molecules with enhanced or novel functions. nih.govamericanpeptidesociety.org

Future research could focus on synthesizing derivatives of this compound by:

Substituting amino acids: Replacing the glycine (B1666218) residues with other α-amino acids to introduce specific side chains and steric constraints.

Modifying the termini: Capping the N- and C-termini to alter charge and hydrogen bonding capabilities.

Introducing conformational constraints: Cyclizing the peptide or incorporating other structure-inducing elements.

These rationally designed derivatives could be engineered to adopt specific secondary structures, such as turns or helices, which could be beneficial for targeted interactions with biological molecules or for creating novel self-assembling materials. nih.gov Conformational studies on model dipeptides of glycine and alanine (B10760859) have provided valuable insights that can guide the design of such peptidomimetics. nih.gov

Leveraging Computational Methods for Predictive Design and Analysis

Computational modeling and simulation are indispensable tools for understanding and predicting the behavior of peptides at the molecular level. researchgate.net In the context of this compound, computational methods can be leveraged to predict its conformational landscape, dynamics, and interactions with other molecules, thereby guiding experimental efforts.

Future research in this area could involve:

Molecular Dynamics (MD) Simulations: To explore the conformational space of this compound and its derivatives in different environments. nih.gov MD simulations can provide insights into the stability of different conformations and the role of solvent interactions. acs.org

Quantum Mechanical (QM) Calculations: To accurately determine the energetic properties of different conformers and to study the details of intramolecular hydrogen bonding. uwec.edu

Machine Learning (ML) and Artificial Intelligence (AI): To develop predictive models for the structure and properties of this compound and its analogs. nih.govutoronto.canih.gov Recent advancements, such as the development of deep-learning models like PepFlow, can predict the full range of peptide conformations. utoronto.ca

The table below summarizes some computational methods applicable to the study of this compound.

Computational MethodApplication for this compound
Molecular Dynamics (MD) Predicting conformational ensembles and flexibility. nih.govacs.org
Quantum Mechanics (QM) Calculating accurate energies of conformers and electronic properties. uwec.edu
Docking Predicting binding modes with target proteins. nih.gov
Machine Learning (ML) Predicting structure-property relationships and designing new derivatives. utoronto.canih.gov
AlphaFold2 Predicting structural conformations of peptides. biorxiv.org

These computational approaches will be instrumental in the rational design of this compound derivatives with desired functionalities.

Expanding the Mechanistic Understanding of β-Alanine in Peptide Contexts

The presence of a β-alanine residue in the backbone of this compound significantly influences its structural and functional properties compared to peptides composed solely of α-amino acids. wikipedia.orgnih.gov A deeper mechanistic understanding of how β-alanine impacts peptide structure, folding, and interactions is a critical area for future research.

Key research questions to address include:

What is the propensity of the β-alanine residue to participate in the formation of specific secondary structures like γ-turns? nih.govnih.gov

How does the β-alanine residue influence the peptide's susceptibility to enzymatic degradation? nih.gov

What is the impact of the β-alanine on the peptide's interaction with biological membranes or protein targets?

Studies on cyclic peptides containing β-alanine have shown a low propensity for these residues to be at the corners of turned structures, which provides some initial insights. nih.gov Further systematic studies involving spectroscopic techniques (e.g., NMR, circular dichroism) and computational methods will be essential to elucidate the precise role of β-alanine in defining the properties of this compound and other β-alanine-containing peptides. This knowledge will be fundamental for the rational design of peptidomimetics with enhanced stability and specific biological activities. acs.org

Q & A

Q. What are the recommended methodologies for synthesizing H-Gly-β-Ala-Gly-Gly-OH in a laboratory setting?

The synthesis of H-Gly-β-Ala-Gly-Gly-OH typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods . In SPPS, the peptide is assembled stepwise on a resin using Fmoc/t-Bu protection strategies. For β-alanine (a non-proteinogenic amino acid), orthogonal protecting groups (e.g., Alloc for side chains) may be required to prevent side reactions. Post-synthesis, cleavage from the resin (e.g., using TFA with scavengers) and purification via reversed-phase HPLC (using C18 columns and acetonitrile/water gradients) are critical . Detailed protocols should include reaction times, temperature controls, and mass spectrometry (MS) validation for intermediate products .

Q. How can researchers ensure the purity and structural fidelity of H-Gly-β-Ala-Gly-Gly-OH post-synthesis?

Purity assessment requires analytical HPLC (≥95% purity threshold) coupled with electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation. Structural validation involves 1H-NMR and 13C-NMR to verify backbone connectivity and side-chain integrity. For β-alanine residues, specific coupling constants (e.g., J-values for β-protons) and chemical shifts should align with literature benchmarks for β-amino acids . Quantify impurities (e.g., deletion sequences) using LC-MS/MS with targeted ion monitoring .

Q. What are the optimal storage conditions for H-Gly-β-Ala-Gly-Gly-OH to maintain stability?

Lyophilized peptides should be stored at -20°C in airtight containers under inert gas (argon) to prevent oxidation. For aqueous solutions, use pH 5–6 buffers (e.g., acetate) to minimize hydrolysis, and avoid repeated freeze-thaw cycles. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring of decomposition products .

Advanced Research Questions

Q. How does the incorporation of β-alanine influence the conformational dynamics of H-Gly-β-Ala-Gly-Gly-OH compared to α-amino acid analogs?

β-alanine introduces increased backbone flexibility due to the additional methylene group, altering secondary structure propensity. Use circular dichroism (CD) and 2D-NMR (e.g., NOESY) to compare β-sheet/random coil ratios with α-analogs. Computational methods (e.g., molecular dynamics simulations) can model torsional angles and hydrogen-bonding patterns unique to β-peptides . For example, β-alanine may disrupt helical conformations observed in α-peptide homologs, as shown in studies of similar tetrapeptides .

Q. What experimental strategies resolve contradictions in reported bioactivity data for H-Gly-β-Ala-Gly-Gly-OH across studies?

Discrepancies in bioactivity (e.g., receptor binding assays) often stem from batch-to-batch variability or differences in assay conditions . To address this:

  • Standardize peptide synthesis and purification protocols across labs.
  • Validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Perform rigorous statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers and control for confounding variables like buffer composition or cell line variability .

Q. How can researchers design experiments to probe the role of H-Gly-β-Ala-Gly-Gly-OH in modulating protein-protein interactions?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with target proteins. For structural insights, employ cryo-EM or X-ray crystallography co-crystallized with the protein. Include negative controls (e.g., scrambled-sequence peptides) and competitive binding assays with known inhibitors. For cellular studies, CRISPR knockouts of putative interaction partners can validate specificity .

Q. What advanced techniques are required to analyze solvent-dependent conformational changes in H-Gly-β-Ala-Gly-Gly-OH?

Variable-temperature NMR in polar (D2O) and nonpolar (CDCl3) solvents can reveal solvent-driven conformational shifts. Pair this with FTIR spectroscopy to monitor amide I/II bands, which indicate hydrogen-bonding patterns. For dynamic behavior, use relaxation dispersion NMR to measure microsecond-to-millisecond timescale motions . Compare results with molecular dynamics simulations parameterized for β-amino acids .

Methodological Considerations

  • Data Reproducibility : Document all synthesis and purification parameters (e.g., gradient slopes in HPLC, resin type) to enable replication .
  • Conflict Resolution : When data conflicts arise, re-examine raw datasets (e.g., NMR FIDs, MS spectra) and validate with independent techniques (e.g., MALDI-TOF vs. ESI-MS) .
  • Ethical Reporting : Cite primary literature for peptide bioactivity claims and avoid overinterpretation of preliminary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.